molecular formula C5H9FO3S B1423514 Oxane-4-sulfonyl fluoride CAS No. 1334148-27-4

Oxane-4-sulfonyl fluoride

Cat. No. B1423514
M. Wt: 168.19 g/mol
InChI Key: NOECGOQFZUPHLI-UHFFFAOYSA-N
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Description

Oxane-4-sulfonyl fluoride is a chemical compound with the CAS Number: 1334148-27-4 . It has a molecular weight of 168.19 .


Synthesis Analysis

Sulfonyl fluorides, including Oxane-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .


Molecular Structure Analysis

The IUPAC name for Oxane-4-sulfonyl fluoride is tetrahydro-2H-pyran-4-sulfonyl fluoride . The Inchi Code for this compound is 1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 .


Chemical Reactions Analysis

Sulfonyl fluorides, including Oxane-4-sulfonyl fluoride, are known to react with several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine . Aryl sulfonyl fluorides possess sufficient aqueous stability and binding site dependent amino acid reactivity that makes the weak electrophile ideal for applications in chemical biology and covalent chemical probe development .


Physical And Chemical Properties Analysis

Oxane-4-sulfonyl fluoride has a molecular weight of 168.19 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Sulfonyl Fluorides in Chemical Biology and Molecular Pharmacology

  • Application Summary : Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to modify not only reactive serines, but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it suggests that sulfonyl fluoride probes could enhance the chemical biology toolkit .

Sulfonyl Fluorides in Organic Synthesis, Chemical Biology, Drug Discovery, and Materials Science

  • Application Summary : Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it suggests that direct fluorosulfonylation with fluorosulfonyl radicals is a concise and efficient approach for producing sulfonyl fluorides .

Fluorosulfonyl Radicals in Synthesis of Sulfonyl Fluorides

  • Application Summary : Fluorosulfonyl radicals have opened new horizons for the synthesis of sulfonyl fluorides . They have been used in the generation of diverse functionalized sulfonyl fluorides .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it suggests that fluorosulfonyl radicals have been used in the generation of diverse functionalized sulfonyl fluorides .

Sulfonyl Fluorides in Development of New Synthetic Methods

  • Application Summary : Sulfonyl fluorides have been used as targets and substrates in the development of new synthetic methods . They have emerged as the workhorse functional group, with diverse applications being reported .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it suggests that sulfonyl fluorides have diverse applications in the development of new synthetic methods .

Fluorosulfonyl Radicals in Synthesis of Sulfonyl Fluorides

  • Application Summary : Fluorosulfonyl radicals have opened new horizons for the synthesis of sulfonyl fluorides . They have been used in the generation of diverse functionalized sulfonyl fluorides .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it suggests that fluorosulfonyl radicals have been used in the generation of diverse functionalized sulfonyl fluorides .

Sulfonyl Fluorides in Development of New Synthetic Methods

  • Application Summary : Sulfonyl fluorides have been used as targets and substrates in the development of new synthetic methods . They have emerged as the workhorse functional group, with diverse applications being reported .
  • Results or Outcomes : The source does not provide specific results or outcomes, but it suggests that sulfonyl fluorides have diverse applications in the development of new synthetic methods .

Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids

  • Application Summary : This research demonstrates two complementary strategies for the syntheses of sulfonyl fluorides using sulfonic acids and their salts .
  • Methods of Application : One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .
  • Results or Outcomes : The conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride resulted in 90–99% yields in one hour .

Future Directions

Recent advances in the synthesis of sulfur (VI)-fluorides have enabled incredible growth in their application in biomolecular chemistry . This includes the development of new synthetic strategies to synthesize and react S (VI) fluorides . These advances are expected to influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .

properties

IUPAC Name

oxane-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECGOQFZUPHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxane-4-sulfonyl fluoride

CAS RN

1334148-27-4
Record name oxane-4-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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